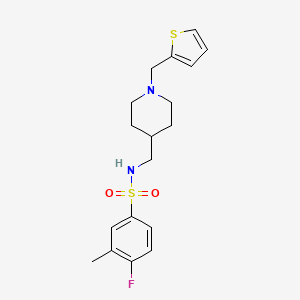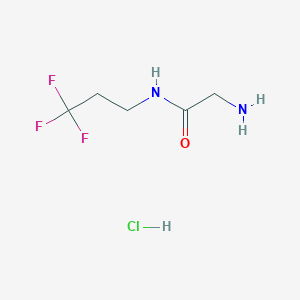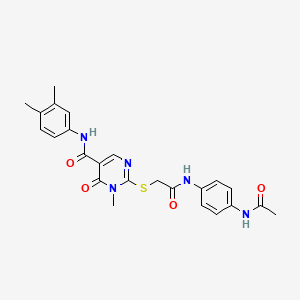}acetamide CAS No. 924873-51-8](/img/structure/B2453148.png)
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide, also known as FBA, is a compound that has gained attention for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Drug Development
Compounds with a similar structure have been utilized in the exploration of structure-activity relationships, especially in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These studies are pivotal for understanding how alterations in chemical structures can impact metabolic stability and efficacy in drug development, providing insights into the design of more effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
The synthesis of novel sulfonamide derivatives has shown promising results in vitro for anticancer activity against breast and colon cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies, showcasing the importance of structural variation in enhancing cytotoxic effects against cancer cells (Ghorab et al., 2015).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial properties of compounds with similar structures, including their effectiveness against Gram-negative and Gram-positive bacteria, as well as fungi. Such studies contribute to the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Badiger et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide have been investigated for their ability to inhibit specific enzymes, such as glutaminase. This is crucial for therapeutic strategies targeting metabolic pathways in diseases like cancer, where enzyme inhibition can lead to reduced proliferation of tumor cells (Shukla et al., 2012).
Drug Design and Synthesis
The exploration of novel synthetic pathways and the design of new compounds with potential biological activities are significant areas of research. Studies have demonstrated the synthesis of various derivatives and evaluated their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This research is fundamental to drug discovery, highlighting the importance of chemical synthesis in developing new therapeutic agents (Fahim et al., 2019).
These studies underscore the broad utility of compounds like 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide in scientific research, particularly in the realms of drug development, antimicrobial therapy, and enzyme inhibition. The ongoing investigation into the structure-activity relationships, synthesis, and biological activities of such compounds is essential for advancing pharmaceutical sciences and developing new treatments for various diseases.
Eigenschaften
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIANIAGQGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)



![1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453088.png)